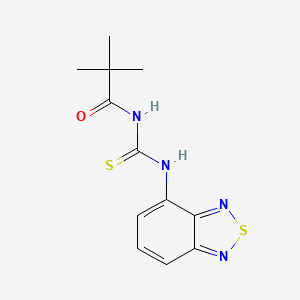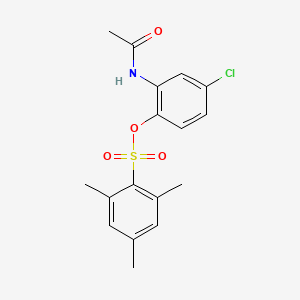
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are typically used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group, a methoxypyridinyl group, and a butanamide chain, which contribute to its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol.
Coupling with butanoic acid: The 2,4-dichlorophenol is then reacted with butanoic acid or its derivatives to form the phenoxybutanoic acid intermediate.
Amidation reaction: The phenoxybutanoic acid intermediate is then reacted with 6-methoxy-3-pyridinamine under appropriate conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of herbicides and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide involves its interaction with specific molecular targets in plants. It is believed to inhibit key enzymes involved in plant growth and development, leading to the disruption of cellular processes and ultimately causing plant death. The exact molecular pathways and targets may vary depending on the specific plant species and environmental conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenoxy herbicides. Its methoxypyridinyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H16Cl2N2O3 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-22-16-7-5-12(10-19-16)20-15(21)3-2-8-23-14-6-4-11(17)9-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,20,21) |
Clave InChI |
UGEZXXIZMGTRLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-fluoro-4,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13372071.png)
![5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B13372072.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)


![6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13372095.png)
![3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile](/img/structure/B13372120.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372124.png)
![6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372128.png)
![4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13372130.png)


![tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372147.png)
